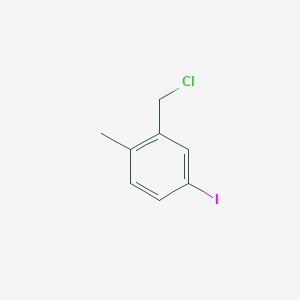
2-(Chloromethyl)-4-iodo-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4-iodo-1-methylbenzene is an organic compound with the molecular formula C8H8ClI. This compound is part of the benzene derivatives family, characterized by the presence of a chloromethyl group and an iodine atom attached to a methylbenzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-iodo-1-methylbenzene typically involves the chloromethylation of 4-iodo-1-methylbenzene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and allowing it to be attacked by the aromatic pi-electrons of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-4-iodo-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form deiodinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of deiodinated benzene derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-4-iodo-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and as a labeling reagent in molecular biology.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-4-iodo-1-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the iodine atom can participate in electrophilic aromatic substitution reactions. These properties make it a versatile compound in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-4-methylbenzene: Lacks the iodine atom, making it less reactive in electrophilic substitution reactions.
4-Iodo-1-methylbenzene: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
2-(Bromomethyl)-4-iodo-1-methylbenzene: Similar structure but with a bromomethyl group instead of chloromethyl, affecting its reactivity and applications.
Uniqueness
2-(Chloromethyl)-4-iodo-1-methylbenzene is unique due to the presence of both chloromethyl and iodine substituents, which provide a combination of reactivity towards both nucleophiles and electrophiles. This dual reactivity makes it a valuable compound in synthetic organic chemistry and various research applications.
Propriétés
Numéro CAS |
1261621-68-4 |
|---|---|
Formule moléculaire |
C8H8ClI |
Poids moléculaire |
266.50 g/mol |
Nom IUPAC |
2-(chloromethyl)-4-iodo-1-methylbenzene |
InChI |
InChI=1S/C8H8ClI/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 |
Clé InChI |
LRABPQDNJCKSIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)I)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


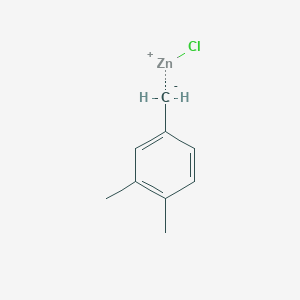

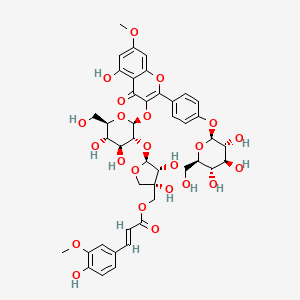
![Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13909592.png)

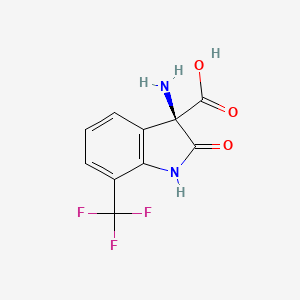
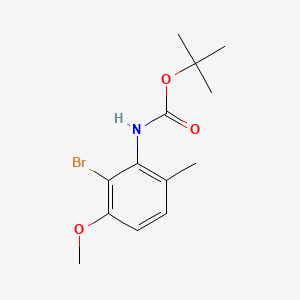
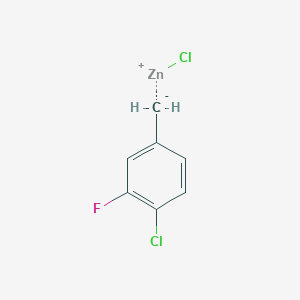

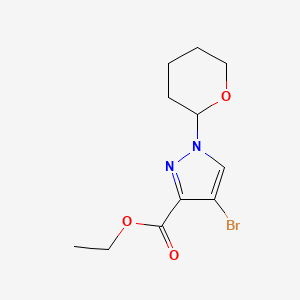
![2-[(Methylamino)methyl]pyridin-4-ol](/img/structure/B13909649.png)
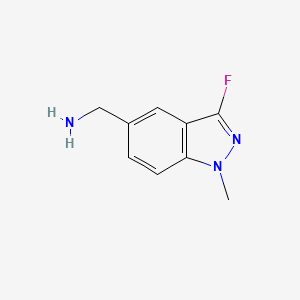
![[2-(Dimethylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13909667.png)

